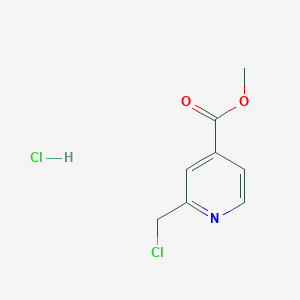

Methyl 2-(chloromethyl)isonicotinate hydrochloride

Description

BenchChem offers high-quality Methyl 2-(chloromethyl)isonicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(chloromethyl)isonicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(chloromethyl)pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQYKDMSIZPRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(chloromethyl)isonicotinate hydrochloride CAS 125398-17-6 properties

Executive Summary

In the landscape of modern rational drug design, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Methyl 2-(chloromethyl)isonicotinate hydrochloride (CAS 125398-17-6) is a highly reactive, substituted pyridine scaffold that serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR modulators, and advanced agrochemicals[1]. As a Senior Application Scientist, I have leveraged this molecule extensively to build bis-aryl ureas and complex heterocycles. This whitepaper provides an in-depth mechanistic analysis, field-proven experimental workflows, and structural insights for maximizing the synthetic utility of this compound.

Physicochemical Profiling & Structural Dynamics

Before deploying CAS 125398-17-6 in a synthetic route, it is imperative to understand its baseline physicochemical properties. The compound is supplied as a hydrochloride salt, which stabilizes the highly reactive chloromethyl group but necessitates specific handling and neutralization strategies during early-stage synthesis[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| CAS Number | 125398-17-6[2] |

| Molecular Formula | C₈H₉Cl₂NO₂ (C₈H₈ClNO₂ · HCl) |

| Molecular Weight | 222.07 g/mol [3] |

| Purity Standard | ≥97%[2] |

| Physical Form | Solid[2] |

| Storage Temperature | 2-8°C or -20°C (Inert atmosphere required)[2] |

| SMILES | COC(=O)C1=CC=NC(CCl)=C1.[H]Cl[3] |

Mechanistic Reactivity & Synthetic Utility

The strategic value of Methyl 2-(chloromethyl)isonicotinate hydrochloride lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing for iterative, chemoselective modifications without the need for complex protecting-group chemistry.

-

C2-Chloromethyl Group: A highly activated electrophilic center. The electron-withdrawing nature of the protonated pyridine ring lowers the activation energy for Sₙ2 nucleophilic attack by amines, thiols, and alkoxides.

-

C4-Methyl Ester: A carbonyl center primed for saponification to a carboxylic acid, which can subsequently be coupled with anilines or aliphatic amines to form robust amide linkages.

-

Pyridine Nitrogen: Functions as a critical hydrogen-bond acceptor in biological targets (often interacting with the hinge region of kinases) and can be oxidized to an N-oxide to tune aqueous solubility[1].

Fig 1. Bifunctional reactivity map of Methyl 2-(chloromethyl)isonicotinate hydrochloride.

Experimental Workflows: Core Derivatization Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every reagent choice is grounded in chemical causality to prevent side reactions.

Protocol A: Chemoselective Sₙ2 Amination of the C2-Chloromethyl Motif

Causality & Logic: The addition of 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) is not arbitrary; it is a stoichiometric necessity. The first equivalent neutralizes the inherent hydrochloride salt, liberating the free base (m/z 186). The second equivalent acts as a proton scavenger for the HCl generated during the Sₙ2 displacement. The final equivalent provides a buffered basic environment to suppress unwanted quaternization of the pyridine nitrogen.

Step-by-Step Methodology:

-

Initiation: Suspend Methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere at 0°C.

-

Neutralization: Add DIPEA (3.0 eq) dropwise. Self-Validation: The suspension will transition into a clear solution as the HCl salt is neutralized.

-

Nucleophilic Attack: Slowly introduce the secondary amine (1.1 eq) via syringe.

-

Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the disappearance of the starting mass (m/z 186) via LC-MS.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Saponification of the C4-Ester

Causality & Logic: Saponification must be executed with strict chemoselectivity to avoid cleaving newly formed bonds at the C2 position. We utilize a 3:1:1 THF/MeOH/H₂O solvent system to ensure complete solvation of both the lipophilic pyridine intermediate and the hydrophilic lithium hydroxide. LiOH·H₂O is preferred over NaOH or KOH due to the milder nature of the lithium cation, which coordinates with the carbonyl oxygen to accelerate ester hydrolysis without indiscriminately degrading the molecule.

Step-by-Step Methodology:

-

Solvation: Dissolve the C2-functionalized intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Hydrolysis: Add LiOH·H₂O (1.5 eq) in a single portion at 0°C.

-

Propagation: Stir at room temperature for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH.

-

Precipitation: Acidify the remaining aqueous layer with 1M HCl dropwise to pH 3–4. Self-Validation: This precise pH targets the isoelectric point of the resulting isonicotinic acid derivative, driving its precipitation and validating the success of the hydrolysis via the visual formation of a distinct solid. Filter and dry under high vacuum.

Application in Drug Discovery & Target Signaling

Pyridine-4-carboxylate derivatives are foundational to modern targeted therapeutics[1]. The nitrogen atom of the pyridine ring frequently acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides in the ATP-binding pocket of kinases. Meanwhile, the C4 and C2 substitutions direct the molecule into the DFG-out or allosteric hydrophobic pockets.

For instance, similar pyridine-based scaffolds were pivotal in the structure-based discovery and optimization of multikinase inhibitors like Sorafenib[4]. By utilizing the bifunctional nature of compounds like CAS 125398-17-6, medicinal chemists can rapidly generate libraries of compounds that interrupt critical oncogenic signaling cascades, such as the VEGFR/PDGFR pathways responsible for tumor angiogenesis.

Fig 2. Inhibition of RTK signaling pathways by pyridine-based small molecules.

Safety, Handling, and Storage Protocols

Handling CAS 125398-17-6 requires stringent safety protocols due to its classification under H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation)[2]. The presence of the hydrochloride salt makes the compound hygroscopic and locally corrosive upon contact with ambient moisture.

Self-Validating Safety Protocol:

-

Environmental Control: Always handle within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate inhalation risks[2].

-

Storage: Store under an inert argon atmosphere at -20°C to prevent moisture-induced degradation of the chloromethyl group[2].

-

Quality Control Check: Validate the integrity of the compound before use. A shift in physical form from a free-flowing solid to a sticky resin indicates moisture ingress and partial hydrolysis of the ester or chloride; such batches should be discarded or repurified.

References

-

Lin, X., et al. "Life Beyond Kinases: Structure-Based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors." Journal of Medicinal Chemistry, 2012. Available at: [Link]

-

Altaf, A.A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 2021. Available at: [Link]

Sources

Technical Guide: Methyl 2-(chloromethyl)pyridine-4-carboxylate HCl

A Structural & Synthetic Analysis for Medicinal Chemistry Applications

Executive Summary

Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride (CAS: 125398-17-6) is a high-value bifunctional building block in drug discovery. It serves as a "linchpin" scaffold, offering two distinct electrophilic handles: a highly reactive alkyl chloride at the C2 position and a carbonyl electrophile at the C4 position. This guide analyzes its structural properties, details robust synthetic protocols, and outlines the critical stability mechanisms that necessitate its isolation as a hydrochloride salt.

Part 1: Structural Analysis & Physicochemical Properties

Molecular Identity

The molecule consists of a pyridine ring substituted with a methyl ester at the C4 (para) position and a chloromethyl group at the C2 (ortho) position. The hydrochloride salt form is the industry standard for storage and handling due to the instability of the free base.

| Property | Data |

| IUPAC Name | Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride |

| Common Name | Methyl 2-(chloromethyl)isonicotinate HCl |

| CAS Number | 125398-17-6 (HCl Salt) / 125104-36-1 (Free Base) |

| Molecular Formula | C₈H₈ClNO₂[1] · HCl |

| Molecular Weight | 222.07 g/mol (Salt) / 185.61 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in DMSO, Methanol, Water (with hydrolysis risk) |

Electronic Structure & Reactivity Profile

The reactivity of this scaffold is defined by the interplay between the electron-deficient pyridine ring and its substituents.

-

C2-Chloromethyl (The "Warhead"): The electron-withdrawing nature of the pyridine ring (amplified by protonation in the HCl salt) makes the benzylic-like carbon highly electrophilic. It is susceptible to

attack by amines, thiols, and alkoxides. -

C4-Methyl Ester (The "Anchor"): This position allows for further elaboration into amides, acids, or hydrazides.

-

The HCl Effect: In the free base form, the pyridine nitrogen lone pair can participate in intermolecular displacement of the chloride, leading to polymerization. Protonation (HCl salt) ties up this lone pair, preventing self-alkylation.

Figure 1: Structural connectivity and electronic effects stabilizing the HCl salt form.

Part 2: Synthetic Protocols

Researchers typically employ two primary routes to access this scaffold. The Boekelheide Rearrangement is the "Gold Standard" for purity, while Radical Chlorination offers a faster, albeit lower-yielding, alternative.

Protocol A: The Boekelheide Rearrangement (High Fidelity)

This route avoids over-chlorination by activating the C2-methyl group via an N-oxide intermediate.

Step-by-Step Methodology:

-

Oxidation: Treat Methyl 2-methylisonicotinate with m-CPBA (1.2 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[2][3]

-

Rearrangement: Reflux the N-oxide in acetic anhydride (Ac₂O) for 2-4 hours. This effects the Boekelheide rearrangement to the 2-(acetoxymethyl) intermediate.

-

Hydrolysis: Treat with mild base (K₂CO₃/MeOH) to yield the 2-(hydroxymethyl) alcohol.

-

Chlorination: React the alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C.

-

Salt Formation: The product spontaneously forms the HCl salt or is treated with 4M HCl/Dioxane to precipitate the target.

Protocol B: Radical Chlorination (High Throughput)

Direct functionalization using Trichloroisocyanuric Acid (TCCA).

Step-by-Step Methodology:

-

Reagents: Dissolve Methyl 2-methylisonicotinate (1.0 equiv) in dry acetonitrile or CCl₄.

-

Additions: Add TCCA (0.4 equiv) or NCS (1.1 equiv) and a catalytic amount of AIBN or Benzoyl Peroxide.

-

Reaction: Reflux (80°C) for 2–6 hours under inert atmosphere (

). Monitor by TLC/LCMS. -

Purification: Filter off the succinimide/cyanuric acid byproduct. Evaporate solvent.

-

Isolation: Flash chromatography (Hexane/EtOAc) is usually required to separate the mono-chloro product from di-chloro impurities. Convert to HCl salt immediately to prevent degradation.

Figure 2: Comparative synthetic workflows. Route A is preferred for scale-up; Route B for rapid small-scale access.

Part 3: Handling, Stability & Safety

The "Self-Destruct" Mechanism

The free base of 2-(chloromethyl)pyridine derivatives is notoriously unstable. Without the HCl proton, the pyridine nitrogen is nucleophilic enough to attack the C2-chloromethyl group of a neighboring molecule, forming a quaternary pyridinium salt. This leads to rapid polymerization, turning the clear oil into a dark, insoluble tar.

Critical Handling Rule: Always store as the HCl salt. If the free base is generated in situ for a reaction, use it immediately.

Hydrolytic Instability

The C2-chloromethyl group is highly susceptible to hydrolysis.

-

Risk: Exposure to moisture converts the -CH2Cl to -CH2OH (alcohol).

-

Storage: Store at -20°C under Argon/Nitrogen in a desiccator.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long durations unless the intent is solvolysis. Use anhydrous DCM, DMF, or Acetonitrile for alkylation reactions.

Safety Profile

-

Hazard: Alkylating agent.[2][4] Potentially mutagenic (nitrogen mustard analog).[2]

-

GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).[5]

-

PPE: Double nitrile gloves, face shield, and fume hood are mandatory.

Part 4: Applications in Drug Discovery

This molecule is a versatile "linker" used to attach the isonicotinate pharmacophore to other structural motifs.

-

Heterocycle Synthesis: Reaction with hydrazines or amidines can close rings to form fused systems like pyrido-pyridazines.

-

Fragment-Based Drug Design (FBDD): The ester can be hydrolyzed to the acid (carboxylic acid) to engage in hydrogen bonding, while the chloromethyl group covalently locks the fragment into a larger protein pocket (covalent inhibitors).

-

Peptidomimetics: Used to introduce a pyridine constraint into peptide backbones.

References

-

Chemical Identity & CAS: J&K Scientific.[6] "Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6".[1][6]

-

Synthetic Methodology (Boekelheide): Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.

-

General Reactivity of Chloromethyl Pyridines: Smolecule. "2-(Chloromethyl)pyridine hydrochloride: Salt Characteristics and Stability."

- Goswami, S., et al. "Efficient synthesis of 2-(chloromethyl)pyridines using trichloroisocyanuric acid." Tetrahedron Letters.

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride."

Sources

- 1. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6 | AChemBlock [achemblock.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Chloromethyl Isonicotinic Acid Methyl Ester Hydrochloride: Properties, Reactivity, and Applications

This document provides a comprehensive technical overview of 2-chloromethyl isonicotinic acid methyl ester hydrochloride (CAS No: 125398-17-6), a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, critical safety and handling protocols, core reactivity, synthesis, and its strategic application as a versatile building block in the synthesis of novel chemical entities.

Core Compound Profile and Physicochemical Properties

2-Chloromethyl isonicotinic acid methyl ester hydrochloride is a pyridine derivative featuring two key functional groups that define its utility: a reactive chloromethyl group at the 2-position and a methyl ester at the 4-position (isonicotinic position). The hydrochloride salt form enhances its stability and handling characteristics as a solid. This dual functionality makes it a valuable intermediate for introducing the methyl isonicotinate moiety into more complex molecular architectures.

Table 1: Physicochemical Properties of 2-Chloromethyl Isonicotinic Acid Methyl Ester Hydrochloride

| Property | Value | Source |

| CAS Number | 125398-17-6 | [1] |

| Molecular Formula | C₈H₉Cl₂NO₂ | [1] |

| Synonyms | Methyl 2-(chloromethyl)isonicotinate hydrochloride | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| InChI Key | ICQYKDMSIZPRPH-UHFFFAOYSA-N | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Material Safety, Handling, and Storage

Due to its reactive nature, strict adherence to safety protocols is mandatory when handling this compound. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[2]

Hazard Identification

The compound is classified as hazardous based on available data for the parent compound and structurally related molecules.[1]

-

H302: Harmful if swallowed. [1]

-

H314: Causes severe skin burns and eye damage. [1]

-

H335: May cause respiratory irritation. [1]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure proper glove removal technique to avoid skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.[3]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Storage and Stability

Proper storage is critical to maintain the integrity of the reagent.

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Temperature: For long-term storage, keep in a freezer at or below -20°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, moisture, and heat.[4][5]

Synthesis and Chemical Reactivity

Synthetic Pathway

The compound is typically synthesized from its corresponding alcohol precursor, methyl 2-(hydroxymethyl)isonicotinate. The hydroxyl group is converted to a chloride, a common and efficient transformation in organic synthesis. A standard and effective method involves the use of thionyl chloride (SOCl₂).[6]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Thionyl Chloride [6]

-

Preparation: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve methyl 2-(hydroxymethyl)isonicotinate (1.0 eq.) in anhydrous chloroform (CHCl₃).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, approx. 2.0 eq.) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Add dichloromethane (CH₂Cl₂) to the reaction mixture. Remove the solvent and excess thionyl chloride under reduced pressure. Repeat this step to ensure complete removal of residual SOCl₂.

-

Isolation: The resulting solid is the desired product, 2-chloromethyl isonicotinic acid methyl ester hydrochloride, which can be used in subsequent steps without further purification.

Core Reactivity: Nucleophilic Substitution

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group.[7] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]

The chloride ion is an excellent leaving group, and its displacement by nucleophiles such as amines, thiols, alcohols, and carbanions allows for the covalent attachment of the methyl isonicotinate scaffold to a target molecule.

Caption: The Sₙ2 reactivity of the title compound.

This reactivity is the foundation of its use as an alkylating agent, providing a robust method for creating new carbon-heteroatom or carbon-carbon bonds.[4][9]

Applications in Drug Discovery and Development

The strategic importance of 2-chloromethyl isonicotinic acid methyl ester hydrochloride lies in its role as a versatile building block for constructing molecules with potential therapeutic value.

Rationale for Use in Medicinal Chemistry

-

Scaffold Introduction: The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs.[10] This reagent provides a direct route to incorporate a substituted pyridine core into a lead compound.

-

Modulation of Properties: The isonicotinate moiety can significantly influence a molecule's physicochemical properties. The ester can act as a hydrogen bond acceptor, and its polarity can modulate solubility and cell permeability. Furthermore, it can be hydrolyzed to the corresponding carboxylic acid, providing another handle for derivatization or to serve as a key binding group for a biological target.

-

Bioisosteric Replacement: The methyl group on the ester can be considered in the context of the "magic methyl" effect, where the addition of a small alkyl group can sometimes lead to a profound and unexpected increase in binding affinity or an improvement in pharmacokinetic properties.[11]

General Workflow in Lead Optimization

In a typical drug discovery campaign, a lead compound may be identified that possesses a nucleophilic site (e.g., a phenol, aniline, or thiol). Researchers can then use 2-chloromethyl isonicotinic acid methyl ester hydrochloride to systematically probe the structure-activity relationship (SAR) by appending the methyl isonicotinate group.

Caption: Role as a building block in a drug discovery workflow.

This strategy allows for the rapid generation of a library of analogues for biological evaluation, accelerating the hit-to-lead and lead optimization phases of drug development. The use of chlorinated intermediates is a well-established and powerful approach in the pharmaceutical industry.[10][12]

Conclusion

2-Chloromethyl isonicotinic acid methyl ester hydrochloride is a high-value chemical intermediate characterized by its potent and specific reactivity. Its ability to act as an efficient electrophile in Sₙ2 reactions makes it an indispensable tool for medicinal chemists seeking to introduce the methyl isonicotinate scaffold into target molecules. While its reactivity is its greatest asset, it also necessitates stringent safety and handling protocols. For researchers and drug development professionals, a thorough understanding of this reagent's properties and reactivity profile is key to leveraging its full potential in the creation of next-generation therapeutics.

References

-

Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

-

PubChem. Picolyl chloride hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: Isonicotinic acid. (2025). [Link]

-

PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester. [Link]

-

Organic Syntheses. SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. [Link]

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

-

PubChem. 2-Chloronicotinic acid. [Link]

-

Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Cheméo. Chemical Properties of 3-Dodecanol, 3,7,11-trimethyl- (CAS 7278-65-1). [Link]

- Google Patents.

-

Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]

- 2. afgsci.com [afgsci.com]

- 3. chemcia.com [chemcia.com]

- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 2-(chloromethyl)isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Methyl 2-(chloromethyl)isonicotinate molecular weight and formula

[1][2][3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]

Methyl 2-(chloromethyl)isonicotinate is a bifunctional pyridine derivative characterized by a reactive electrophilic chloromethyl group at the C2 position and a methyl ester at the C4 position. It serves as a critical "linchpin" scaffold in medicinal chemistry, enabling the rapid construction of fused heterocycles and peptidomimetics.

Core Data Table[10][11]

| Property | Specification |

| IUPAC Name | Methyl 2-(chloromethyl)pyridine-4-carboxylate |

| Common Name | Methyl 2-(chloromethyl)isonicotinate |

| CAS Number | 125104-36-1 (Free Base) / 125398-17-6 (HCl Salt) |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Physical State | Typically an orange/brown oil (Free Base) or off-white solid (HCl salt) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water (hydrolyzes) |

| SMILES | COC(=O)C1=CC(=NC=C1)CCl |

| InChI Key | ZJBRCWYHWXDQSJ-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of Methyl 2-(chloromethyl)isonicotinate is non-trivial due to the competing reactivity of the pyridine ring and the ester functionality. The most robust industrial route employs a Boekelheide-type rearrangement sequence, converting 2-methylpyridine derivatives into 2-chloromethyl analogs via an N-oxide intermediate.

Mechanistic Pathway[8][9]

-

N-Oxidation: The precursor, Methyl 2-methylisonicotinate, is oxidized using m-chloroperbenzoic acid (m-CPBA) or urea-hydrogen peroxide complex. The N-oxide activates the C2-methyl group.

-

Acylative/Chlorinative Rearrangement: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effects a rearrangement (often referred to as the Boekelheide reaction when acetic anhydride is used, but here modified for direct chlorination) where the oxygen from the N-oxide is transferred to the methyl group, followed by substitution with chlorine.

Synthesis Workflow Diagram

Caption: Two-step synthesis via N-oxide activation and subsequent chlorinative rearrangement.

Experimental Protocol

Objective: Preparation of Methyl 2-(chloromethyl)isonicotinate (Free Base) from Methyl 2-methylisonicotinate.

Phase A: N-Oxidation

-

Setup: Charge a 500 mL round-bottom flask with Methyl 2-methylisonicotinate (10.0 g, 66.2 mmol) and dichloromethane (DCM, 150 mL).

-

Addition: Cool the solution to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.5 equiv) portion-wise over 30 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of starting material.[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organics with sodium thiosulfate solution (to remove excess peroxide) and brine. Dry over Na₂SO₄ and concentrate to yield the N-oxide as a solid.

Phase B: Chlorination[13]

-

Activation: Dissolve the crude N-oxide residue in anhydrous DCM (or use neat if scaling up with proper venting).

-

Reagent: Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (approx. 40°C for DCM or 100°C if using toluene/neat) for 4 hours. Note: Evolution of HCl gas requires a scrubber.

-

Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Neutralize to pH 7-8 using solid Na₂CO₃.

-

Isolation: Extract with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to separate the product from the 2-chloropyridine byproduct (formed via ring chlorination).

Applications in Drug Discovery[5][11]

This molecule acts as a "electrophilic handle" scaffold. The chloromethyl group is highly susceptible to S_N2 reactions, while the ester provides an orthogonal handle for acylation or cyclization.

Key Reaction Pathways[13]

-

Gabriel Synthesis: Reaction with potassium phthalimide yields the primary amine (Methyl 2-(aminomethyl)isonicotinate), a precursor for amide coupling.

-

Heterocycle Formation: Reaction with amidines or thioamides can form fused bicyclic systems like pyrido[1,2-a]pyrimidines.

-

TLR Agonists: Used in the synthesis of phenanthroimidazole derivatives which modulate Toll-like receptors (TLRs) for immunotherapy.[2]

Reactivity Logic Diagram

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloromethyl and ester groups.

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an alkylating agent. It causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302).

-

Lachrymator: Like many benzyl chloride analogs, it can be irritating to mucous membranes. Handle only in a fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to polymerization or hydrolysis if exposed to moisture.

References

-

Synthesis of Methyl 2-(chloromethyl)isonicotinate . ChemicalBook.[3] Retrieved from

-

Methyl 2-(chloromethyl)isonicotinate hydrochloride . Sigma-Aldrich. Retrieved from

-

Methyl 2-Chloro-6-methylisonicotinate (Structural Analog Data) . PubChem. Retrieved from [4]

-

Preparation of 2-(chloromethyl)pyridine derivatives . BenchChem Technical Guide. Retrieved from

Solubility of methyl 2-(chloromethyl)isonicotinate HCl in DMSO vs water

This technical guide details the solubility, stability, and handling of methyl 2-(chloromethyl)isonicotinate hydrochloride , a specialized pyridine derivative used frequently as a building block in medicinal chemistry.

Part 1: Executive Summary & Core Directive

The Bottom Line:

-

Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Avoid: Water or aqueous buffers for stock solutions.

-

Critical Risk: While the compound is thermodynamically soluble in water, it is kinetically unstable . The chloromethyl group (

) acts as an electrophile and rapidly hydrolyzes in water to form the hydroxymethyl derivative, rendering the sample useless for precise biological assays.

Operational Recommendation: Prepare high-concentration stock solutions (e.g., 100 mM) in anhydrous DMSO. Store at -20°C or -80°C. Dilute into aqueous buffers only immediately prior to use to minimize hydrolysis.

Part 2: Physicochemical Profile

To understand the solubility behavior, we must analyze the competing functional groups on the molecule.

| Feature | Chemical Moiety | Effect on Solubility |

| Core Scaffold | Pyridine Ring | Moderately lipophilic, but nitrogen allows H-bonding. |

| Salt Form | Hydrochloride (HCl) | Dominant Factor. Drastically increases polarity and water solubility via ionic dissociation ( |

| Reactive Group | 2-Chloromethyl ( | Lipophilic, but highly reactive (electrophilic). Susceptible to nucleophilic attack ( |

| Ester Group | Methyl Isonicotinate ( | Lipophilic. susceptible to hydrolysis (slower than alkyl chloride). |

Solubility vs. Stability Matrix

| Solvent | Solubility Potential | Stability Profile | Verdict |

| Water | High (>50 mg/mL expected) | Critical Failure. Rapid hydrolysis of alkyl chloride to alcohol. | REJECT |

| DMSO | High (>100 mM) | Excellent (if anhydrous). Stable at RT for short durations; stable at -20°C long-term. | PREFERRED |

| Ethanol | High | Poor. Risk of ethanolysis (forming ethyl ether derivative). | REJECT |

Part 3: The Instability Mechanism (Deep Dive)

The primary reason to avoid water is not a lack of solubility, but the reactivity of the chloromethyl group . In aqueous media, water acts as a nucleophile, displacing the chloride ion.[1] This reaction is accelerated by the electron-withdrawing nature of the pyridine ring and the ester group, which make the methylene carbon more electrophilic.

Diagram 1: Degradation Pathway (Hydrolysis)

Caption: The irreversible hydrolysis mechanism where water displaces the chloride leaving group, destroying the compound's biological activity.

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target Audience: Lab Technicians & Chemists

Materials:

-

Methyl 2-(chloromethyl)isonicotinate HCl (solid).[2]

-

Anhydrous DMSO (99.9%, stored over molecular sieves).

-

Vortex mixer.

-

Amber glass vials (to protect from light).

Step-by-Step:

-

Calculate: Determine the mass required.

-

MW ≈ 222.07 g/mol (Check specific batch CoA for exact MW including water/salt content).

-

To make 1 mL of 100 mM: Weigh 22.2 mg .

-

-

Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic (absorbs water from air). Close the source container immediately.

-

Dissolution: Add 1 mL of anhydrous DMSO.

-

Note: The dissolution of HCl salts in DMSO can be slightly exothermic.

-

-

Mixing: Vortex for 30-60 seconds. The solution should be clear and colorless to pale yellow.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Aqueous Dilution for Biological Assays

Critical for maintaining compound integrity during testing.

-

Preparation: Prepare your assay buffer (e.g., PBS, cell media).

-

Timing: Do not dilute the compound until you are ready to add it to the cells/protein.

-

Dilution Step:

-

Add the DMSO stock to the buffer to achieve the final concentration (e.g., 10 µM).

-

Ensure final DMSO concentration is <1% (or as tolerated by your assay).

-

-

Usage Window: Use the aqueous solution within 30-60 minutes .

-

Validation: If an assay runs for 24 hours, be aware that the effective concentration of the parent compound will decrease over time due to hydrolysis.

-

Part 5: Safety & Handling (The "Trustworthiness" Pillar)

This compound is an alkylating agent .[1] It mimics nitrogen mustards in its ability to react with biological nucleophiles (DNA, proteins).

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Inactivation: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia/NaOH to force hydrolysis/reaction before disposal.

-

Corrosivity: As an HCl salt, it is acidic. Avoid contact with metal spatulas if possible (use plastic or glass) to prevent corrosion or contamination.

Diagram 2: Solvent Selection Decision Tree

Caption: Decision matrix highlighting that while solubility is high in all polar solvents, only DMSO preserves chemical integrity.

References

-

BenchChem. (2025).[1][3][4] Stability of 2-(Chloromethyl)pyridine hydrochloride in different solvents. Retrieved from

-

Smolecule. (2023).[5] 2-(Chloromethyl)pyridine hydrochloride: Properties and Stability. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2-(Chloromethyl)pyridine Hydrochloride Hazards. Retrieved from

-

MilliporeSigma. Methyl 2-(chloromethyl)isonicotinate hydrochloride Product Sheet. Retrieved from

-

Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. Retrieved from

Sources

Structural and Mechanistic Divergence of Chlorinated Pyridine Scaffolds: A Comparative Guide

Executive Summary

In the landscape of preclinical drug discovery, functionalized pyridine scaffolds are indispensable building blocks. Among these, methyl 2-chloronicotinate and methyl 2-(chloromethyl)isonicotinate are frequently utilized to construct complex pharmacophores. Despite their superficial structural similarities—both being chlorinated pyridine methyl esters—their distinct substitution patterns dictate fundamentally divergent chemical reactivities.

This technical whitepaper provides an in-depth analysis of the mechanistic differences between these two scaffolds. By understanding the causality behind their reactivity—Nucleophilic Aromatic Substitution (SNAr) versus Bimolecular Nucleophilic Substitution (SN2)—chemists can rationally design self-validating synthetic workflows to accelerate hit-to-lead optimization.

Structural and Physicochemical Profiling

The placement of the chlorine atom and the ester group on the pyridine ring fundamentally alters the electronic landscape of the molecule. Table 1 summarizes the core physicochemical parameters that dictate their handling and application.

Table 1: Quantitative and Structural Comparison

| Property | Methyl 2-chloronicotinate | Methyl 2-(chloromethyl)isonicotinate HCl |

| CAS Number | 40134-18-7 | 125398-17-6 |

| Molecular Weight | 171.58 g/mol | 222.07 g/mol (HCl salt) |

| Chemical Formula | C₇H₆ClNO₂ | C₈H₉Cl₂NO₂ |

| Electrophilic Center | Aryl C2 (sp² hybridized) | Alkyl C (sp³ hybridized) |

| Primary Reaction Pathway | SNAr / Transition-Metal Cross-Coupling | SN2 Alkylation |

| Physical State | Colorless to pale yellow liquid | Solid (Hydrochloride salt) |

| Reference | 1[1] | 2[2] |

Mechanistic Divergence: SNAr vs. SN2

The choice between these two building blocks relies entirely on the desired mode of functionalization.

Methyl 2-chloronicotinate: The Aryl Electrophile

In methyl 2-chloronicotinate, the chlorine atom is directly bound to the sp² hybridized carbon at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the pyridine nitrogen (via both induction and resonance) is further amplified by the ortho-positioned methyl ester at the 3-position. This extreme electron deficiency activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) . The causality of this reactivity lies in the stabilization of the rate-determining intermediate: the Meisenheimer complex. The electronegative nitrogen atom acts as an electron sink, stabilizing the negative charge before the expulsion of the chloride leaving group.

Methyl 2-(chloromethyl)isonicotinate: The Alkyl Electrophile

Conversely, methyl 2-(chloromethyl)isonicotinate features a chlorine atom attached to an sp³ hybridized benzylic-type carbon. This creates a highly reactive alkyl halide. The adjacent pyridine ring provides minimal steric hindrance while electronically stabilizing the pentacoordinate transition state of a Bimolecular Nucleophilic Substitution (SN2) . Because the chloromethyl group is highly prone to auto-alkylation or degradation via ambient moisture, this compound is almost exclusively supplied and stored as a stable hydrochloride salt[2].

Reaction pathways: SNAr vs. SN2 mechanisms for chlorinated pyridine scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: SNAr Amination of Methyl 2-chloronicotinate

Objective: Synthesis of a 2-aminonicotinate derivative.

-

Reaction Setup: In an oven-dried flask, dissolve methyl 2-chloronicotinate (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a thermodynamic sink for the HCl generated during the substitution. By neutralizing the acid, it prevents the protonation of the incoming amine nucleophile, driving the equilibrium strictly toward the product[3].

-

Thermal Activation: Heat the mixture to 90 °C for 4–8 hours. Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active starting material spot is entirely consumed.

-

Workup & Validation: Cool to room temperature and dilute with EtOAc and water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine (3x). Causality: The repeated brine washes are critical for removing residual DMF, which would otherwise complicate isolation.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. The protocol validates itself via ¹H-NMR: the successful displacement of chlorine is confirmed by an upfield shift of the pyridine ring protons due to the electron-donating resonance of the newly attached amine.

Protocol B: SN2 Alkylation with Methyl 2-(chloromethyl)isonicotinate

Objective: Synthesis of a 2-(aminomethyl)isonicotinate derivative.

-

Reaction Setup: Suspend methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 equiv) in anhydrous Acetonitrile (MeCN) at 0 °C.

-

Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Causality: Because the scaffold is supplied as an HCl salt, the first equivalent of DIPEA liberates the free base. The remaining 1.5 equivalents act as a non-nucleophilic scavenger for the HCl produced during the SN2 displacement, preventing the deactivation of the nucleophile.

-

Nucleophile Addition: Add the secondary amine (1.1 equiv) slowly. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). The basic workup partitions unreacted amine salts into the aqueous layer.

-

Purification: Dry the organic layer, concentrate, and purify. The self-validation of this workflow is absolute via ¹H-NMR: the sharp singlet of the -CH₂Cl group at ~4.6 ppm will disappear, replaced by a new set of signals corresponding to the functionalized picolyl amine.

Strategic Applications in Drug Discovery

The divergence in reactivity between these two compounds dictates their strategic placement in retrosynthetic analysis:

-

Methyl 2-chloronicotinate is the premier choice for synthesizing 2-amino or 2-aryl nicotinic acid pharmacophores . It is widely utilized in the development of kinase inhibitors and GPCR antagonists, where the pyridine nitrogen and the 2-position substituent form critical hydrogen-bonding networks within the target protein's binding pocket[4]. Furthermore, it serves as an excellent substrate for Palladium-catalyzed Suzuki-Miyaura cross-couplings.

-

Methyl 2-(chloromethyl)isonicotinate is utilized to append a functionalized picolyl moiety to a growing drug molecule. The isonicotinate ester at the 4-position is typically preserved during the SN2 alkylation, allowing it to be subsequently hydrolyzed to a carboxylic acid. This acid can then undergo amide coupling, a sequence frequently used in the synthesis of targeted enzyme inhibitors and PROTAC degraders.

References

-

PubChem , Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931, National Institutes of Health (NIH). Available at:[Link]

-

ACS Publications , Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives, The Journal of Organic Chemistry. Available at:[Link]

Sources

Suppliers and price of CAS 125398-17-6 for research

Technical Whitepaper: Sourcing and Utilization of Methyl 2-(chloromethyl)isonicotinate HCl (CAS 125398-17-6)

Executive Summary Methyl 2-(chloromethyl)isonicotinate hydrochloride (CAS 125398-17-6) is a specialized bifunctional pyridine building block critical for the synthesis of fused heterocyclic systems, particularly in the development of Toll-Like Receptor (TLR) agonists and kinase inhibitors. Its structural duality—containing both an electrophilic chloromethyl group and a reactive methyl ester—makes it a high-value scaffold for cyclization reactions. However, its susceptibility to hydrolysis and thermal degradation demands rigorous sourcing protocols and handling procedures. This guide provides a technical roadmap for procuring, validating, and utilizing this compound in drug discovery workflows.

Part 1: Chemical Identity & Mechanistic Utility

1.1 Structural Analysis CAS 125398-17-6 is the hydrochloride salt of Methyl 2-(chloromethyl)pyridine-4-carboxylate. Its utility stems from its "bifunctional electrophile" status. The C2-chloromethyl group is a potent alkylating agent, while the C4-methyl ester serves as an acylating site.

-

IUPAC Name: Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride

-

Key Reactivity: Nucleophilic substitution (

) at the chloromethyl group followed by intramolecular cyclization at the ester.

1.2 Strategic Application in Drug Design This intermediate is primarily employed to synthesize fused bicyclic pyridines (e.g., furopyridines, pyrrolopyridines). A notable application cited in recent medicinal chemistry literature involves the synthesis of phenanthroimidazole derivatives acting as TLR agonists for immunotherapy.

Mechanism of Cyclization (DOT Visualization)

Figure 1: Reaction pathway demonstrating the utility of CAS 125398-17-6 in synthesizing fused heterocyclic drugs.

Part 2: Sourcing Strategy & Market Analysis

2.1 Vendor Selection Criteria As a Senior Scientist, I advise against purchasing this compound based solely on price. The hydrochloride salt is hygroscopic; improper storage by the vendor leads to hydrolysis of the ester or solvolysis of the chloride, rendering the batch useless for precise stoichiometry.

Priority Check: Request a batch-specific H-NMR before purchase. Look for the integrity of the chloromethyl singlet (~4.8 ppm) versus the hydroxymethyl impurity (shift to ~4.5 ppm).

2.2 Supplier & Pricing Landscape (Q1 2026 Estimates) Prices reflect "Research Grade" (>97% purity).

| Supplier Tier | Representative Vendors | Pack Size | Est. Price (USD) | Lead Time | Recommendation |

| Tier 1 (Premium) | MilliporeSigma, TCI | 1 g | $120 - $180 | Immediate | Use for GLP/GMP synthesis or reference standards. |

| Tier 2 (Specialist) | BLD Pharm, ChemScene | 5 g | $150 - $250 | 1-2 Weeks | Best Value. Ideal for scaffold library generation. |

| Tier 3 (Bulk) | AChemBlock, Ambeed | 25 g | $400 - $600 | 2-4 Weeks | Only for scale-up after validation of small batches. |

Part 3: Technical Handling & Quality Control

3.1 Storage & Stability Protocol The HCl salt provides some stability, but the compound is prone to degradation upon exposure to moisture.

-

Storage: -20°C is mandatory. Store under Argon or Nitrogen.

-

Handling: Weigh in a glovebox or a desiccated environment. Do not leave open vials on the bench.

3.2 Solubility & Reconstitution

-

Preferred Solvent: Anhydrous DMSO or DMF.

-

Avoid: Alcohols (Methanol/Ethanol) for stock solutions, as transesterification or solvolysis of the chloride can occur over time.

-

Protocol: Prepare fresh. If storage is necessary, freeze aliquots at -80°C in DMSO (single-use only).

3.3 Quality Control Workflow (Self-Validating System) Before committing this reagent to a multi-step synthesis, validate its purity.

QC Workflow Diagram

Figure 2: Mandatory QC workflow upon receipt of CAS 125398-17-6.

Part 4: Experimental Protocol (Synthesis of Imidazo[1,2-a]pyridine Scaffold)

Context: This protocol describes the condensation of CAS 125398-17-6 with a 2-aminopyridine derivative, a common reaction in kinase inhibitor discovery.

Reagents:

-

CAS 125398-17-6 (1.0 eq)

-

2-Aminopyridine derivative (1.0 eq)

-

Sodium Bicarbonate (

) or DIPEA (2.5 eq) -

Solvent: Ethanol (reflux) or DMF (90°C)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the 2-aminopyridine in absolute ethanol (0.1 M concentration).

-

Addition: Add 1.0 eq of CAS 125398-17-6. Note: The reaction may be slightly exothermic.

-

Base Addition: Add 2.5 eq of

. The base is required to neutralize the HCl salt and scavenge the HCl produced during alkylation. -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS.

-

Checkpoint: Look for the intermediate (alkylated species) vs. the cyclized product (M-18 mass shift due to water loss, or M-32 for methanol loss depending on the pathway).

-

-

Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and partition between EtOAc and Water.

-

Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH gradient).

Critical Troubleshooting:

-

Issue: Low yield of cyclized product.

-

Cause: Hydrolysis of the chloromethyl group before reaction.

-

Fix: Ensure CAS 125398-17-6 is dry. Use molecular sieves in the solvent.

References

-

PubChem. Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride. National Library of Medicine. Available at: [Link]

Sources

Beyond the SDS: Technical Stewardship of Chloromethyl Isonicotinate Derivatives

Executive Summary

Chloromethyl isonicotinate derivatives (e.g., Methyl 2-(chloromethyl)isonicotinate) represent a specialized class of electrophilic pyridine building blocks used extensively in medicinal chemistry for heterocycle construction and prodrug synthesis. While standard Safety Data Sheets (SDS) classify these compounds as corrosive and irritating, they often fail to capture the nuance of their alkylating potential and hydrolytic instability .

This technical guide transcends the regulatory minimums of an SDS, providing researchers with a mechanism-based framework for safe handling, storage, and experimental design. It focuses on the "warhead" of the molecule—the chloromethyl moiety—and its dual nature as a valuable synthetic handle and a potent biological hazard.

Part 1: Chemical Architecture & Reactivity Profile

To handle these derivatives safely, one must understand the electronic forces at play. The chloromethyl group, when attached to an electron-deficient pyridine ring (especially at the 2- or 4-position), becomes exceptionally reactive toward nucleophiles.

The "Benzylic" Activation

In derivatives like Methyl 2-(chloromethyl)isonicotinate (CAS 125398-17-6), the pyridine nitrogen acts as an electron sink. This withdraws electron density from the ring, making the methylene carbon of the chloromethyl group highly electrophilic.

-

Consequence: These compounds react faster than standard benzyl chlorides.

-

Hazard: Rapid alkylation of biological nucleophiles (DNA bases, protein thiols).

Hydrolytic Instability

Upon exposure to ambient moisture, the carbon-chlorine bond is susceptible to hydrolysis, releasing hydrochloric acid (HCl) and the corresponding hydroxymethyl derivative.

-

Reaction:

-

Safety Implication: Old bottles may develop internal pressure from HCl gas or contain precipitated polymerized degradation products.

Quantitative Property Summary

Table 1: Physicochemical & Hazard Profile of Key Derivatives

| Property | Methyl 2-(chloromethyl)isonicotinate HCl | Ethyl 2-(chloromethyl)isonicotinate | Significance |

| CAS No. | 125398-17-6 | 10177-22-7 | Verification of identity. |

| Physical State | Solid (Hydroscopic) | Liquid/Low-melt Solid | Solids are safer to weigh; liquids require syringe handling. |

| Mol. Weight | 222.07 g/mol | 199.63 g/mol | Calculation of stoichiometry. |

| pKa (Pyridine N) | ~3.5 (Predicted) | ~3.8 (Predicted) | Protonation state affects solubility and reactivity. |

| GHS Class | Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 | Skin Irrit. 2 / Eye Irrit. 2A | Corrosive nature requires full face shielding. |

| Storage | -20°C, Inert Gas | 2-8°C, Inert Gas | Prevents hydrolysis and polymerization. |

Part 2: Enhanced Hazard Profiling (Toxicology)

Standard SDSs list "H314: Causes severe skin burns." However, the mechanism of injury warrants deeper precaution.

Mechanism of Toxicity: Alkylation

These derivatives are direct-acting alkylating agents . Unlike metabolites that require enzymatic activation, chloromethyl pyridines can directly attack electron-rich centers in biology.

Figure 1: Mechanistic pathways of toxicity. The electrophilic methylene group drives both biological damage and chemical instability.

Lachrymatory Potential

Many chloromethyl pyridines act as lachrymators (tear gas agents), similar to benzyl chloride.

-

Symptom: Immediate stinging of eyes and throat upon opening the container.

-

Protocol: All handling must occur inside a functioning fume hood.

Part 3: Operational Handling & Synthesis Protocols

Storage & Stability "Chain of Custody"

The Problem: HCl accumulation. The Solution:

-

Temperature: Store at -20°C . Cold slows the hydrolysis rate significantly.

-

Atmosphere: Store under Argon or Nitrogen . Use Parafilm or electrical tape to seal the cap after flushing the headspace with inert gas.

-

Visual Check: Before opening, inspect for "crusting" around the cap (sign of hydrolysis/HCl leakage).

Synthesis/Usage Workflow

When using these derivatives as intermediates (e.g., for nucleophilic substitution with amines or thiols):

Step-by-Step Protocol:

-

PPE Setup: Double nitrile gloves (0.11 mm min), lab coat, and chemical splash goggles (safety glasses are insufficient due to lachrymatory vapor).

-

Weighing:

-

Solids: Weigh in a closed vessel or inside the hood. Do not use an open balance on the general bench.

-

Liquids: Use the "Syringe Transfer" method. Do not pour.

-

-

Reaction:

-

Dissolve the derivative immediately in anhydrous solvent (DCM, DMF, or Acetonitrile).

-

Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to scavenge the HCl byproduct and the leaving group (Cl-).

-

-

Quenching:

-

Never quench directly with hot water. The exotherm can volatilize the remaining alkyl halide.

-

Use a cooled ammonium chloride solution or dilute aqueous amine (e.g., Tris buffer) to chemically neutralize any unreacted electrophile.

-

Part 4: Emergency Response & Decontamination[5]

In the event of a spill, standard "absorb and sweep" is dangerous due to potential aerosolization of the alkylating agent.

Chemical Neutralization (Decontamination)

You must chemically destroy the "warhead" (the C-Cl bond) rather than just moving it.

-

Decon Solution: 10% (w/v) Sodium Thiosulfate in water + 1% Sodium Carbonate.

-

Why? Thiosulfate is a "soft" nucleophile that rapidly reacts with the chloromethyl group to form a non-toxic Bunte salt (

).

-

-

Procedure:

-

Cover spill with absorbent pads.

-

Gently pour Decon Solution over the pads (do not splash).

-

Allow to sit for 15–30 minutes to ensure reaction.

-

Dispose of as hazardous chemical waste.

-

Exposure Decision Logic

Figure 2: Critical response logic for exposure events.[2] Note the emphasis on non-abrasive washing for skin to prevent enhanced absorption.

Part 5: Regulatory & Compliance Context

-

TSCA (USA): Many of these derivatives are for R&D Use Only and are not on the public inventory.[6] They must be used under the supervision of a technically qualified individual (40 CFR 720.36).

-

REACH (EU): Often treated as intermediates handled under Strictly Controlled Conditions (SCC).

-

Transport:

-

UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (Corrosive liquid).

-

Packing Group: II or III.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398, Methyl 2-(chloromethyl)isonicotinate hydrochloride. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

-

ECHA (European Chemicals Agency). Guidance on Intermediates. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of methyl 2-(chloromethyl)isonicotinate from methyl 2-(hydroxymethyl)isonicotinate

Abstract

This document provides a detailed guide for the synthesis of methyl 2-(chloromethyl)isonicotinate from methyl 2-(hydroxymethyl)isonicotinate. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein describes a robust and efficient method utilizing thionyl chloride as the chlorinating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the laboratory-scale preparation of this important intermediate.

Introduction

Methyl 2-(chloromethyl)isonicotinate is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloromethyl group and a methyl ester on a pyridine ring, allows for diverse subsequent chemical modifications. This application note details a reliable method for its synthesis from the corresponding alcohol, methyl 2-(hydroxymethyl)isonicotinate, via a nucleophilic substitution reaction. The protocol emphasizes safety, efficiency, and high yield.

Reaction and Mechanism

The conversion of methyl 2-(hydroxymethyl)isonicotinate to methyl 2-(chloromethyl)isonicotinate is achieved through a reaction with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming an intermediate chlorosulfite ester. This conversion turns the hydroxyl group into a good leaving group. Subsequently, the chloride ion, acting as a nucleophile, attacks the carbon atom, leading to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) and a chloride ion.[1][2] The gaseous nature of the byproducts, SO₂ and HCl, helps to drive the reaction to completion.[3][4]

Experimental Protocol

Materials and Equipment

| Reagents | CAS Number | Molecular Weight | Quantity |

| Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 | 167.16 g/mol | 4.16 g (24.9 mmol) |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 50 mL |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 g/mol | 5 mL |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | 100 mL |

Equipment:

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Fume hood

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methyl 2-(chloromethyl)isonicotinate.

Step-by-Step Procedure

-

Preparation: In a fume hood, dissolve 4.16 g (24.9 mmol) of methyl 2-(hydroxymethyl)isonicotinate in 5 mL of chloroform.[5]

-

Reaction:

-

In a separate round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, place 50 mL of thionyl chloride.

-

Slowly add the solution of methyl 2-(hydroxymethyl)isonicotinate dropwise to the cooled thionyl chloride with continuous stirring. Maintain the temperature at 0°C during the addition.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.[5]

-

-

Work-up and Purification:

-

Add 100 mL of dichloromethane to the reaction mixture.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

To ensure complete removal of excess thionyl chloride, repeat the process of adding 100 mL of dichloromethane and evaporating under reduced pressure.[5]

-

The resulting product is a grey solid (4.6 g, 100% theoretical yield) which can be used in the next step without further purification.[5]

-

Safety Precautions

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. [6][7][8] It is imperative to handle it with extreme caution in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6][10]

-

Handling: Avoid contact with skin and eyes.[7] Do not inhale vapors.[7] In case of skin contact, immediately wash the affected area with plenty of water.[7] If inhaled, move to fresh air.[10]

-

Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong acids, bases, and alcohols.[6] Keep containers tightly closed.[10]

-

Spills: In case of a spill, absorb the material with an inert, non-flammable absorbent material like sand or diatomaceous earth and dispose of it as hazardous waste.[7][10] Do not use water to clean up spills.

-

Waste Disposal: All waste containing thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.[9]

Results and Discussion

This protocol provides a high-yield synthesis of methyl 2-(chloromethyl)isonicotinate. The use of excess thionyl chloride ensures the complete conversion of the starting material. The work-up procedure is designed to effectively remove the excess reagent and byproducts, yielding a product of sufficient purity for many subsequent applications.

| Parameter | Value |

| Starting Material | Methyl 2-(hydroxymethyl)isonicotinate |

| Reagent | Thionyl Chloride |

| Product | Methyl 2-(chloromethyl)isonicotinate |

| Theoretical Yield | 100%[5] |

| Physical Appearance | Grey Solid[5] |

The reaction is generally clean; however, potential side reactions could include the formation of byproducts from the reaction of thionyl chloride with the ester functionality, although this is less likely under the described conditions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Conclusion

The described method for the synthesis of methyl 2-(chloromethyl)isonicotinate is a reliable and efficient protocol suitable for laboratory-scale production. The procedure is straightforward, and the yield is quantitative. Adherence to the safety precautions outlined is critical for the safe execution of this synthesis.

References

- New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Thionyl Chloride.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.

- Penta. (2019, September 12). Safety Data Sheet: Thionyl chloride.

- Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride.

- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.

- UCLA Chemistry & Biochemistry. (2013, July 22). SOP 0079 - Thionyl Chloride.

- Guidechem. (2023, November 30). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride.

- Defense Technical Information Center. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.

- Mol-Instincts. (2020, October 27). What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?.

- ChemicalBook. (n.d.). methyl 2-(chloromethyl)isonicotinate synthesis.

- Wikipedia. (n.d.). Thionyl chloride.

- Fiveable. (2025, August 15). Thionyl chloride Definition - Organic Chemistry II Key....

- MilliporeSigma. (n.d.). Methyl 2-(chloromethyl)isonicotinate hydrochloride.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Wikipedia. (n.d.). Methyl isonicotinate.

- YouTube. (2021, October 23). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8.

- AChemBlock. (2026, February 16). methyl 2-(chloromethyl)isonicotinate hydrochloride 97%.

- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.

- Fluorochem. (n.d.). Methyl 2-(hydroxymethyl)isonicotinate (CAS 58481-17-7).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. methyl 2-(chloromethyl)isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. drexel.edu [drexel.edu]

- 10. bionium.miami.edu [bionium.miami.edu]

Advanced Application Note: S_N2 Displacement of the 2-Chloromethyl Group on Pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

2-(Chloromethyl)pyridine (commonly known as 2-picolyl chloride) is a highly versatile electrophile used extensively in pharmaceutical development, ligand design, and materials science. However, its dual nature—possessing both a nucleophilic pyridine nitrogen and an electrophilic benzylic-type carbon—makes the free base highly unstable. This guide provides an authoritative, causality-driven framework for executing S_N2 displacements using the bench-stable hydrochloride salt, detailing solvent selection, base optimization, and phase-transfer catalysis (PTC) strategies.

Mechanistic Principles & Causality

The "Free Base" Dilemma and Self-Quaternization

To ensure shelf stability, 2-picolyl chloride is commercially supplied as a hydrochloride salt (). When neutralized to the free base in solution, the unprotonated pyridine nitrogen can attack the chloromethyl group of an adjacent molecule. This intermolecular S_N2 reaction leads to rapid self-quaternization, forming a dark red poly-picolinium polymer. Attempts to use the more reactive 2-picolyl bromide result in instantaneous total polymerization, making the chloride derivative the strictly preferred reagent (1)[1].

Causality in Reaction Design

To favor the desired cross-coupling S_N2 over self-polymerization, the reaction must be kinetically controlled so that the free base of 2-picolyl chloride is consumed by the target nucleophile the exact moment it is generated.

-

Order of Addition: Never pre-neutralize 2-picolyl chloride hydrochloride in the absence of the nucleophile. The electrophile must be added to a pre-mixed solution of the nucleophile and base.

-

Base Selection: For highly nucleophilic aliphatic amines, organic bases like N,N-diisopropylethylamine (DIPEA) in acetonitrile (MeCN) provide superior yields (~81%) compared to inorganic carbonates (~40%) (2)[2]. For less reactive nucleophiles (e.g., benzimidazolones), liquid-solid Phase Transfer Catalysis (PTC) using K2CO3 and tetra-n-butylammonium bromide (TBAB) in DMF is required to maintain a low steady-state concentration of the free picolyl base (3)[3].

Figure 1: Competing SN2 alkylation and self-quaternization pathways of 2-picolyl chloride.

Quantitative Data: Base & Solvent Selection Matrix

The following table synthesizes optimal conditions based on the nucleophile class to minimize side reactions and maximize S_N2 displacement efficiency.

| Substrate Class | Representative Nucleophile | Optimal Base | Solvent System | Additive | Temp | Typical Yield | Ref |

| Secondary Amines | Pyridinophane precursors | DIPEA (3.0 eq) | MeCN | None | 0°C to RT | ~81% | [2] |

| Heterocycles | 5-Nitrobenzimidazol-2-one | K2CO3 (1.6 eq) | DMF | TBAB (PTC) | 70°C | 70–80% | [3] |

| Thiols | Benzimidazole-2-thiol | NaOH (Strong) | EtOH / H2O | None | RT | >85% | [4] |

| Active Methylenes | 2-Phenyl-indan-1,3-dione | NaH (2.0 eq) | THF / DMF | None | 0°C to RT | ~60% | [1] |

Validated Experimental Protocols

Protocol A: Homogeneous N-Alkylation of Secondary Amines

Optimized for the synthesis of multidentate ligands where the nucleophile is highly reactive.

-

Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration under an inert atmosphere (N2 or Ar).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.

-

Causality Note: Excess base is required. One equivalent neutralizes the HCl salt of the alkylating agent, a second equivalent acts as an acid scavenger for the HCl generated during the S_N2 reaction, and the third ensures the amine remains fully deprotonated.

-

-

Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 2-picolyl chloride hydrochloride (1.1 equiv) portion-wise over 15 minutes.

-

Causality Note: Low temperatures during addition suppress the activation energy required for self-polymerization of any transient free base.

-

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 48 hours.

-

Self-Validation Checkpoint: The reaction mixture should maintain a pale to light-yellow hue. A rapid color shift to deep red or the formation of a sticky precipitate indicates that the electrophile is undergoing base-catalyzed self-quaternization rather than the desired cross-coupling. If this occurs, verify that the electrophile was added slowly and that the temperature was strictly maintained at 0°C during addition.

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between CH2Cl2 and saturated aqueous NaHCO3. Extract the aqueous layer, dry the combined organic phases over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Liquid-Solid Phase Transfer Catalysis (PTC) for Heterocycles

Optimized for less nucleophilic substrates (e.g., amides, benzimidazolones) prone to poor solubility.

-

Preparation: To a round-bottom flask, add the heterocycle (1.0 equiv), finely powdered anhydrous K2CO3 (1.6 equiv), and tetra-n-butylammonium bromide (TBAB) (0.07 equiv) in anhydrous DMF (approx. 20 mL per 3 mmol of substrate).

-

Electrophile Addition: Add 2-picolyl chloride hydrochloride (1.1 equiv) in one portion at room temperature.

-

Reaction: Heat the mixture to 70°C and stir vigorously for 24 hours.

-

Causality Note: The solid K2CO3 slowly deprotonates the heterocycle. TBAB shuttles the resulting anion into the bulk solvent to react with the picolyl chloride. This controlled release mechanism prevents a high concentration of unreacted picolyl free base, thereby eliminating polymerization.

-

-

Self-Validation Checkpoint: The reaction relies on the gradual dissolution and surface reaction of K2CO3. The mixture must remain a heterogeneous suspension. Complete dissolution or severe clumping of the base suggests moisture contamination, which promotes competitive hydrolysis of the chloromethyl group to 2-pyridinemethanol.

-

Workup: Filter the inorganic salts while the mixture is still warm. Remove the DMF under reduced pressure (co-evaporating with toluene aids in complete DMF removal). Purify the crude residue via column chromatography (e.g., EtOAc/Hexane 1:1).

Figure 2: Step-by-step workflow for liquid-solid phase transfer catalysis (PTC) alkylation.

References

- Pentadentate and Hexadentate Pyridinophane Ligands Support Reversible Cu(II)/Cu(I)

- Source: Australian Journal of Chemistry (ConnectSci)

- Source: Journal Marocain de Chimie Hétérocyclique (ResearchGate)

- Source: PubMed Central (PMC)

- 2-(Chloromethyl)

Sources

Technical Application Note: Selective Hydrolysis of Methyl 2-(chloromethyl)isonicotinate Hydrochloride

[1]

Executive Summary

This guide details the protocol for the selective hydrolysis of the methyl ester function in Methyl 2-(chloromethyl)isonicotinate hydrochloride to yield 2-(chloromethyl)isonicotinic acid hydrochloride .

The primary challenge in this transformation is the high reactivity of the 2-chloromethyl group (a benzylic-like alkyl halide) and the pyridine nitrogen. Standard saponification (basic hydrolysis) is strictly contraindicated as it leads to rapid displacement of the chloride by hydroxide, yielding the hydroxymethyl impurity or promoting intermolecular self-alkylation (polymerization).

Recommended Strategy: Acid-catalyzed hydrolysis using concentrated hydrochloric acid (HCl).[1] This method utilizes the common-ion effect to stabilize the alkyl chloride while effectively cleaving the ester, ensuring the product is isolated as the stable hydrochloride salt.

Mechanistic Analysis & Strategic Rationale

The Chemoselectivity Challenge

The substrate contains three reactive centers:

-

Chloromethyl Group (C-2): A highly electrophilic alkyl halide, susceptible to nucleophilic attack (

).[1] -

Pyridine Nitrogen: A potential nucleophile if deprotonated.[1]

Why Basic Hydrolysis Fails

Under basic conditions (e.g., LiOH/NaOH in Water/MeOH), the hydroxide ion (

-

Side Reaction A (Substitution):